3-(Methylsulfonyl)benzoic acid
Overview
Description
3-(Methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H8O4S . It has an average mass of 200.212 Da and a monoisotopic mass of 200.014328 Da .
Molecular Structure Analysis
The molecular structure of 3-(Methylsulfonyl)benzoic acid consists of a benzoic acid core with a methylsulfonyl group attached . The empirical formula is C8H8O4S .Physical And Chemical Properties Analysis
3-(Methylsulfonyl)benzoic acid is a solid substance . It has a density of 1.4±0.1 g/cm3, a boiling point of 457.8±37.0 °C at 760 mmHg, and a flash point of 230.7±26.5 °C .Scientific Research Applications
Application 1: Corrosion Inhibitor
- Specific Scientific Field : Materials Science, specifically Corrosion Science .
- Summary of the Application : “3-(Methylsulfonyl)benzoic acid” has been studied as a potential corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application or Experimental Procedures : The inhibition efficiency of this compound was evaluated using various techniques such as weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
- Results or Outcomes : The results obtained from the different experimental techniques were consistent and showed that the inhibition efficiency of “3-(Methylsulfonyl)benzoic acid” increased with the increase in concentration . Quantum chemical calculations and Monte Carlo simulations have also been used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
Application 2: Oxidation Catalyst
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “3-(Methylsulfonyl)benzoic acid” has been used as a catalyst in the oxidation of toluenes to benzoic acids .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not provided in the source, but it involves the use of “3-(Methylsulfonyl)benzoic acid” as a catalyst in the oxidation process .
- Results or Outcomes : The source does not provide specific results or outcomes, but it mentions that this method of oxidation has certain advantages over traditional methods .
Safety And Hazards
properties
IUPAC Name |
3-methylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTBMATZUQWFSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277596 | |
Record name | 3-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)benzoic acid | |
CAS RN |
5345-27-7 | |
Record name | 5345-27-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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